molecular formula C19H18N2O3S B2950255 N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 450362-33-1

N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2950255
CAS RN: 450362-33-1
M. Wt: 354.42
InChI Key: CHRUBACZBJLHEV-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide, also known as BTA-EG6, is a synthetic compound that has recently gained attention in the field of medicinal chemistry. BTA-EG6 is a member of the thiazole family and has been shown to possess various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. This compound has been shown to inhibit the activity of several key enzymes involved in these pathways, including Akt, mTOR, and ERK.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to possess anti-inflammatory and anti-oxidant properties. This compound has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is its relatively simple synthesis and low cost, making it a viable candidate for large-scale production. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several potential future directions for the research and development of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide. One area of interest is the use of this compound in combination with other anti-cancer drugs to enhance their efficacy. Another potential future direction is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Finally, further studies are needed to fully understand the potential applications of this compound in the treatment of other diseases, such as diabetes and inflammation.

Synthesis Methods

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide involves the reaction of 2-(4-methoxyphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-benzyl-2-mercaptobenzothiazole to form the desired product, this compound. The synthesis of this compound is a relatively simple and efficient process, making it a viable target for large-scale production.

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of this compound is in the field of cancer therapy. Studies have shown that this compound has potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-23-15-7-9-16(10-8-15)24-13-18(22)21-19-20-12-17(25-19)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRUBACZBJLHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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